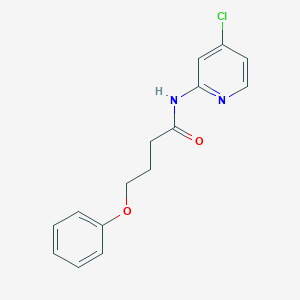
N-(2-methoxy-5-methylphenyl)-3-(4-methyl-1,3-thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxy-5-methylphenyl)-3-(4-methyl-1,3-thiazol-2-yl)benzamide, also known as MMB-2201, is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. MMB-2201 is a potent agonist of the cannabinoid receptors, which are responsible for mediating the effects of cannabis on the body.
Mecanismo De Acción
N-(2-methoxy-5-methylphenyl)-3-(4-methyl-1,3-thiazol-2-yl)benzamide binds to the cannabinoid receptors CB1 and CB2, which are expressed throughout the body. CB1 receptors are primarily located in the brain and central nervous system, while CB2 receptors are found mainly in the immune system and peripheral tissues. Activation of these receptors by this compound leads to a variety of physiological effects, including analgesia, sedation, and euphoria.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to have potent analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of chronic pain and inflammatory disorders. This compound has also been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro. Additionally, this compound has been shown to have anxiolytic and sedative effects, making it a potential candidate for the treatment of anxiety and sleep disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-methoxy-5-methylphenyl)-3-(4-methyl-1,3-thiazol-2-yl)benzamide in lab experiments is its potency and selectivity for the cannabinoid receptors. This allows for precise control over the dosage and effects of the compound. However, one limitation is the potential for off-target effects, as this compound may interact with other receptors and enzymes in the body. Additionally, the long-term effects of this compound use are not well understood, and further research is needed to determine its safety and efficacy.
Direcciones Futuras
There are many potential future directions for research on N-(2-methoxy-5-methylphenyl)-3-(4-methyl-1,3-thiazol-2-yl)benzamide. One area of interest is the development of this compound analogs with improved selectivity and potency for the cannabinoid receptors. Another area of interest is the study of the long-term effects of this compound use, including its potential for addiction and dependence. Additionally, further research is needed to determine the potential therapeutic applications of this compound, particularly in the treatment of chronic pain, inflammation, and cancer.
Métodos De Síntesis
N-(2-methoxy-5-methylphenyl)-3-(4-methyl-1,3-thiazol-2-yl)benzamide can be synthesized using various methods, including the reaction of 2-methoxy-5-methylphenylboronic acid with 3-(4-methyl-1,3-thiazol-2-yl)benzoyl chloride in the presence of a palladium catalyst. The resulting product is then purified using column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
N-(2-methoxy-5-methylphenyl)-3-(4-methyl-1,3-thiazol-2-yl)benzamide has been used extensively in scientific research to study the effects of cannabinoids on the body. It has been shown to have potent analgesic, anti-inflammatory, and anti-cancer properties. This compound has also been used to study the role of the endocannabinoid system in various physiological processes, such as appetite regulation, pain perception, and mood regulation.
Propiedades
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-3-(4-methyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-12-7-8-17(23-3)16(9-12)21-18(22)14-5-4-6-15(10-14)19-20-13(2)11-24-19/h4-11H,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWIRHPBHLIIIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CC(=C2)C3=NC(=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-4-methyl-6-oxo-1H-pyridazine-5-carbonitrile](/img/structure/B7628892.png)

![2-methyl-N-(5-methyl-1,2-oxazol-3-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7628905.png)
![(6-chloro-2-ethylimidazo[1,2-a]pyridin-3-yl)-(3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B7628907.png)

![N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]acetamide](/img/structure/B7628914.png)
![3-[(4-Phenylmethoxybenzoyl)amino]propanoic acid](/img/structure/B7628919.png)

![2,3-Dihydroindol-1-yl-[3-(4-methyl-1,3-thiazol-2-yl)phenyl]methanone](/img/structure/B7628958.png)
![6-methyl-2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7628961.png)

